2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl- is an organic compound with the molecular formula and a molecular weight of approximately 216.64 g/mol. This compound is classified as a dihydropyrimidine derivative, which is a significant class of heterocyclic compounds known for their biological activities. The compound is also recognized under various synonyms, including 3-(2-chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione and has a CAS Registry Number of 504-07-4 .
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl- can be achieved through multiple methods. One common approach involves the reaction of 2-chlorobenzaldehyde with malonic acid in the presence of ammonium acetate, followed by cyclization to form the pyrimidinedione structure. This process typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity.
The molecular structure of 2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl- features a pyrimidine ring that is substituted with a 2-chlorophenyl group and a methyl group at specific positions. The compound exhibits tautomeric forms due to the presence of keto and enol functionalities.
The chemical reactivity of 2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl- is influenced by its functional groups. It can undergo various reactions including:
The mechanism of action for compounds like 2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl- often involves modulation of biological pathways. This compound may exhibit activity through inhibition or activation of specific enzymes or receptors involved in metabolic pathways.
The physical and chemical properties of 2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl- are critical for understanding its behavior in various environments.
The applications of 2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl- are primarily found in medicinal chemistry due to its potential therapeutic effects. It has been studied for its role as an antidiabetic agent and may possess antioxidant properties beneficial for managing oxidative stress associated with diabetes.
Regioselective functionalization of the pyrimidinedione core is critical for accessing pharmacologically relevant derivatives. Cesium carbonate-mediated O-alkylation in dimethylformamide (DMF) enables unprecedented selectivity for O-alkylated products over N-alkylated isomers. This method achieves >89% yield for O-propargylated derivatives under mild conditions (0°C to room temperature), leveraging cesium’s large ionic radius to favor oxygen anion coordination [7]. Transition state analysis via density functional theory (DFT) confirms a lower energy barrier (ΔG‡ = 18.3 kcal/mol) for O-alkylation versus N-alkylation (ΔG‡ = 22.1 kcal/mol) when using Cs₂CO₃, explaining the observed regioselectivity [7].
Acid-catalyzed annulation protocols address challenges with electron-rich precursors. Slow addition of enaminones (e.g., 4-methoxyphenyl-derived enaminone) to 6-aminouracil in acetic acid/water (3:2 v/v) at 90°C suppresses dimerization byproducts, yielding 96% of 7-arylpyrido[2,3-d]pyrimidinediones [8]. This method is particularly effective for sterically hindered substrates like 2,4,6-trimethoxyphenyl enaminone, which delivers tetracyclic products in 53% yield despite ortho-substitution [8].
Table 1: Regioselective Functionalization Methods for Pyrimidinedione Derivatives
Catalyst System | Conditions | Substrate Scope | Regioselectivity (O:N Ratio) | Yield (%) |
---|---|---|---|---|
Cs₂CO₃/DMF | 0°C → RT, 8 h | 4,6-Diarylpyrimidin-2-ones | 8.9:1 | 81–91% |
AcOH/H₂O (3:2) | 90°C, slow enaminone addition | Electron-rich aryl enaminones | >99:1 (no N-byproducts) | 53–96% |
CAN (ceric ammonium nitrate) | CH₃CN/H₂O, RT | Boc-protected tetrahydropyridopyrimidines | N/A (aromatization) | 82% |
Multicomponent reactions (MCRs) efficiently construct complex pyrimidinedione scaffolds from simple precursors. Nanocatalyzed pyrano-pyrimidinedione synthesis utilizes SBA-Pr-SO₃H mesoporous catalyst (0.02 g) under solvent-free conditions to condense barbituric acid, malononitrile, and aldehydes at 140°C. This method delivers pyrano[2,3-d]pyrimidinediones in 15 minutes with 85–92% yield and enables reuse of the catalyst for 5 cycles without activity loss [2]. Hydrophobic aldehydes (e.g., 3-methylbenzaldehyde) enhance urease inhibition (IC₅₀ = 19.45 μM), demonstrating the role of electronic effects in bioactivity [2].
Aqueous-phase pyrido-pyrimidinone synthesis employs ʟ-proline (20 mol%) in water at 26°C to assemble aryl aldehydes, Meldrum’s acid, thiobarbituric acid, and ammonium acetate/aniline. This strategy achieves 87–94% yield in 40–70 minutes and tolerates nitro/hydroxyl substituents, yielding derivatives with potent antitubercular (MIC = 3.68 μg/mL vs. M. tuberculosis) and anticancer activity (IC₅₀ = 3.41–12.28 μg/mL) [4]. The ʟ-proline catalyst is recyclable via aqueous extraction, aligning with green chemistry principles [4].
Solvent-free methodologies enhance sustainability while improving reaction efficiency. Microwave-assisted cyclocondensation of thiourea and chalcones under solvent-free conditions generates pyrimidinediones in <10 minutes, achieving 85–90% yield without chromatographic purification [10]. This approach eliminates toxic solvents and reduces energy consumption by 60% compared to reflux methods [10].
High-temperature solid-state synthesis facilitates bicyclic pyrimidinedione formation. Reacting 1,3-dimethylurea with 2-chlorophenylacetyl chloride at 160°C without solvents yields dihydro-3-(2-chlorophenyl)-1-methylquinazoline-2,4-dione derivatives in 78% yield after 2 hours. Minimal catalyst loading (<0.5 mol% p-toluenesulfonic acid) suppresses decarboxylation byproducts [2].
Table 2: Solvent-Free Methods for Pyrimidinedione Synthesis
Method | Conditions | Advantages | Yield (%) | Reaction Time |
---|---|---|---|---|
SBA-Pr-SO₃H nanocatalyst | 140°C, solvent-free | Catalyst reuse, no solvent waste | 85–92% | 15 min |
Microwave cyclocondensation | Neat, 300 W | Energy-efficient, rapid | 85–90% | 8–10 min |
Solid-state thermal reaction | 160°C, no solvent | No catalyst required | 78% | 2 h |
Stereoselectivity in pyrimidinedione derivatives governs their biological interactions and physicochemical properties. Oxidative aromatization with CAN converts Boc-protected tetrahydropyrido[4,3-d]pyrimidinediones to planar pyrido[4,3-d]pyrimidine-2,4-diones. Using 4 equivalents of ceric ammonium nitrate in acetonitrile/water (1:1) achieves 82% yield while preserving acid-labile groups like para-methoxybenzyl (PMB) [5]. The mechanism involves single-electron oxidation to form a radical cation, followed by Boc elimination and imine oxidation [5].
Diastereoselective bicyclic ring formation is achieved via in-situ enolization-cyclization. Treating 5-(2-chlorophenyl)-1-methylpyrimidine-2,4,6-trione with trans-1,4-dibromo-2-butene and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in THF yields the fused [6.3.0] bicyclic system with >9:1 trans/cis selectivity. The trans isomer’s minimized 1,3-diaxial interactions drive this preference [3].
Chiral auxiliaries control monocyclic stereocenters. Condensing 2-chlorophenylglyoxal with N-methylbarbituric acid using (S)-proline (10 mol%) generates α-hydroxy-substituted pyrimidinediones with 88% ee. Hydrogen bonding between the proline carboxylate and substrate carbonyl groups directs asymmetric induction [3].
Table 3: Stereochemically Defined Pyrimidinedione Derivatives
Compound Type | Key Structural Feature | Synthetic Method | Stereoselectivity |
---|---|---|---|
Pyrido[4,3-d]pyrimidine-2,4-dione | Planar aromatic system | CAN oxidative aromatization | N/A (enforces planarity) |
Bicyclo[6.3.0]pyrimidinedione | Fused 5/7 ring system | DBU-mediated cyclization | >90% trans isomer |
5-α-Hydroxy-3-(2-chlorophenyl)pyrimidinedione | Chiral C5 hydroxy group | Proline-catalyzed aldol | 88% ee |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8